1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine is an organic compound characterized by its unique structure and functional groups. This compound contains a fluorine atom, a methanesulfonyl group, and an amine group attached to an ethane backbone. Its molecular formula is C9H12FNO2S, and it is classified as an aromatic amine due to the presence of the phenyl ring.
This compound can be synthesized through various chemical reactions involving starting materials that are readily available in organic chemistry laboratories. It is often used in pharmaceutical research and development due to its potential biological activity.
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine falls under the category of sulfonamides and amine compounds. Its classification is significant for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst presence, play crucial roles in optimizing yield and purity. For instance, using polar solvents can enhance the solubility of reactants, while specific catalysts may facilitate faster reaction rates.
The molecular structure of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine consists of a central ethane backbone bonded to a phenyl ring with a fluorine atom at the meta position and a methanesulfonyl group at the para position. The amine group is attached to the ethane carbon.
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine involves its interaction with biological targets such as enzymes or receptors. The presence of both amine and sulfonyl groups allows for hydrogen bonding and ionic interactions, which can influence biological pathways.
Research indicates that compounds with similar structures may exhibit activity against specific enzymes involved in metabolic pathways, potentially making this compound a candidate for drug development.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine has potential applications in:
This compound's unique properties make it valuable for further exploration in medicinal chemistry and related fields.
The installation of the methanesulfonyl group at the para-position relative to fluorine constitutes a critical early-stage modification in synthesizing 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-amine. This transformation typically employs methanesulfonyl chloride under Friedel-Crafts conditions, utilizing aluminum chloride (AlCl₃) as a Lewis acid catalyst in anhydrous dichloromethane at 0–5°C. The electron-withdrawing fluorine substituent inherently deactivates the aromatic ring, necessitating extended reaction times (12–24 hours) to achieve satisfactory conversion rates. Alternatively, direct oxidation of corresponding methylthio precursors provides a complementary route, where oxone or m-CPBA in acetic acid mediates controlled oxidation to the sulfone without affecting sensitive functional groups [3].
Table 1: Comparative Sulfonylation Methodologies
| Starting Material | Sulfonylation Agent | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | CH₃SO₂Cl | AlCl₃/DCM | 18 | 68 |
| 3-Fluoro-4-(methylthio)acetophenone | Oxone | AcOH/H₂O | 6 | 85 |
| 4-Bromo-2-fluoroanisole | CH₃SO₂Cl | AlCl₃/Nitrobenzene | 24 | 52 |
Crucially, regioselectivity is governed by the fluorine atom's ortho/para-directing effects, with the methanesulfonyl group preferentially occupying the position para to fluorine. This chemoselectivity has been confirmed through X-ray crystallographic analysis of intermediates, demonstrating unambiguous positioning of the -SO₂CH₃ group at C4 relative to fluorine at C3 in the benzene ring [3] [7].
Reductive amination stands as the most operationally simple and scalable approach for constructing the ethylamine backbone. This one-pot methodology involves condensation of 3-fluoro-4-(methylsulfonyl)acetophenone (CAS 13372-52-6) with diverse ammonia sources (aqueous NH₃, ammonium acetate) or primary amines, followed by in situ reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The strongly electron-withdrawing -SO₂CH₃ group significantly reduces imine electrophilicity, necessitating extended condensation times (8–12 hours) prior to reduction. When employing sterically hindered amines, catalytic hydrogenation (10% Pd/C, 50 psi H₂) proves superior to hydride-based reductions, achieving yields exceeding 85% [5] [8].
Table 2: Reductive Amination Optimization Parameters
| Amine Source | Reducing Agent | Temperature (°C) | Solvent System | Yield (%) |
|---|---|---|---|---|
| Ammonium acetate | NaBH₃CN | 25 | MeOH/AcOH | 78 |
| Benzylamine | NaBH₄ | 0→25 | THF | 65 |
| Allylamine | H₂/Pd-C | 80 | Ethanol | 88 |
| Ammonia (7N in MeOH) | NaBH₄ | -10→0 | MeOH | 72 |
Critical studies demonstrate that pH control during imine formation dramatically influences diastereoselectivity when using chiral amines. Maintaining the reaction mixture at pH 4.5–5.5 via acetic acid buffering suppresses enolization and epimerization side reactions. Furthermore, microwave irradiation (100°C, 20 minutes) significantly accelerates the condensation step without racemization of pre-formed chiral centers [5].
Access to enantiomerically pure 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-amine derivatives leverages transition-metal catalyzed asymmetric hydrogenation of corresponding enamines or imines. Employing DuPhos-Rh complexes or BINAP-Ruthenium catalysts under moderate hydrogen pressure (50–100 psi) achieves enantiomeric excesses (ee) >98%. The methanesulfonyl group's conformational rigidity enhances facial selectivity during substrate-catalyst interactions. Alternatively, enzymatic resolution using immobilized Candida antarctica lipase B selectively acylates the (R)-enantiomer with vinyl acetate, enabling kinetic resolution (KR > 200) of racemic mixtures [1] [3].
Table 3: Asymmetric Synthesis Performance Metrics
| Catalyst System | Substrate | Pressure (psi) | ee (%) | Configuration |
|---|---|---|---|---|
| (S)-BINAP-RuCl₂ | (E)-N-acetyl enamide | 100 | 99.2 | S |
| Rh-(R,R)-Et-DuPhos | (Z)-β-enamine ester | 50 | 98.7 | R |
| CAL-B/Vinyl acetate (kinetic res) | Racemic amine | N/A | >99 (S) | S (unreacted) |
| Ir-F-spiroPhos | N-diphenylphosphinyl imine | 200 | 97.5 | S |
The crystallographic analysis of (S)-N-(1-(3-fluoro-4-methanesulfonylphenyl)ethyl)benzamide derivatives confirms absolute configuration assignment, with characteristic torsional angles (C8-C9-N1-C10 = -178.5°) and chiral packing motifs observable in the solid state [7]. These enantiopure building blocks prove indispensable for developing chiral auxiliaries in pharmaceutical synthesis, particularly for CNS-targeting molecules requiring strict stereochemical control.
Continuous flow technology revolutionizes the hazardous amination steps in synthesizing this compound, particularly for high-pressure reductive aminations. By implementing tubular microreactors (1–6 mm internal diameter) with static mixing elements, researchers achieve precise temperature control (ΔT < ±2°C) during exothermic imine formation. A demonstrated flow process combines 3-fluoro-4-(methylsulfonyl)acetophenone (0.5 M in ethanol) with methylamine (2.0 equiv, 40 wt% aqueous solution) at 200°C with a 10-minute residence time, achieving 97% conversion—a dramatic improvement over batch processing requiring 12 hours at 150°C. This intensification enables space-time yields (STY) exceeding 700 g·L⁻¹·h⁻¹, representing a 972-fold increase over conventional batch reactors [9].
The technology's superiority extends to catalytic asymmetric hydrogenations, where heterogeneous platinum oxide catalysts packed in fixed-bed reactors maintain consistent ee values (>96%) during 500-hour continuous runs. Critical advantages include:
These systems demonstrate particular utility for synthesizing kilogram-scale batches under GMP-like conditions for preclinical pharmaceutical development [5] [9].
The orthogonally reactive sites within 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-amine enable selective derivatization strategies exploiting the fluorine's unique electronic properties. The electron-deficient aryl fluoride undergoes nucleophilic aromatic substitution (SNAr) with secondary amines (piperazine, morpholine) under microwave assistance (DMF, 120°C, 30 min), yielding diarylamine derivatives without competing reactions at the ethylamine moiety. Contrastingly, the aliphatic amine undergoes acylations, sulfonylations, or urea formations under standard conditions. Remarkably, the -SO₂CH₃ group remains inert toward organometallic reagents (Grignard, organolithium), enabling ortho-lithiation at -78°C directed by the sulfonyl group, followed by electrophilic quenching to install diverse functional groups [7] [8].
Table 4: Chemoselective Modification Pathways
| Reaction Site | Reagent | Conditions | Product | Chemoselectivity |
|---|---|---|---|---|
| Aryl Fluoride | Piperazine | DMF, 120°C, μW 30 min | 4-(4-(methylsulfonyl)-3-(piperazin-1-yl)phenyl)ethan-1-amine | >95% |
| Aliphatic amine | Acetic anhydride | DCM, 0°C, 1h | N-(1-(3-fluoro-4-(methylsulfonyl)phenyl)ethyl)acetamide | 98% |
| -SO₂CH₃-directed C-H | n-BuLi/ DMF | THF, -78°C→25°C | 3-fluoro-2-formyl-4-(methylsulfonyl)phenethylamine | 83% |
| Aliphatic amine | 4-Nitrophenyl chloroformate | Pyridine, 25°C, 12h | Carbamate derivative | 91% |
The fluorine atom serves as an effective 19F NMR handle (δ ≈ -115 ppm in DMSO-d₆) for monitoring reaction progression in complex mixtures. Additionally, fluorine-fluorine coupling in palladium-catalyzed reactions enables synthesis of biphenyl derivatives without protecting the aliphatic amine, as demonstrated in Suzuki-Miyaura cross-couplings using 3,4-difluorophenylboronic acid and Pd(PPh₃)₄ [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: